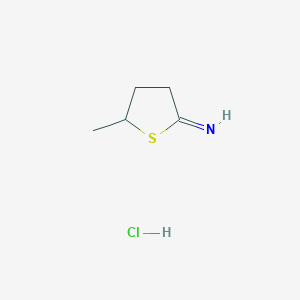

5-Methyl-2-iminothiolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-2-iminothiolane, also known as this compound, is a useful research compound. Its molecular formula is C5H10ClNS and its molecular weight is 151.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Thiolated Polymers for Enhanced Drug Delivery

One prominent application of 5-Methyl-2-iminothiolane is in the modification of polymers such as chitosan to create thiolated derivatives that enhance drug delivery. For instance, the conjugation of 2-iminothiolane to chitosan has been shown to significantly improve its mucoadhesive properties, which are crucial for oral drug delivery systems. Studies indicate that thiolated chitosan can enhance the intestinal absorption of drugs by increasing their residence time at the absorption site .

Case Study: Chitosan-Insulin Tablets

In a study involving chitosan-insulin tablets, researchers found that the incorporation of thiol groups via this compound led to a controlled release of insulin over an extended period. The resulting tablets demonstrated significant pharmacological efficacy in reducing blood glucose levels in non-diabetic rats, outperforming unmodified chitosan formulations .

Immunoconjugates in Cancer Therapy

Stability and Efficacy of Immunoconjugates

This compound is also instrumental in the development of immunoconjugates for targeted cancer therapy. Its ability to form stable disulfide bonds allows for the effective conjugation of cytotoxic agents to antibodies, enhancing the therapeutic index while minimizing off-target effects.

Case Study: THIOMAB™ Antibody-Drug Conjugates

Research has demonstrated that using MZIT for the preparation of THIOMAB™ antibody-drug conjugates results in improved stability both in vitro and in vivo. These conjugates utilize disulfide linkages that are resistant to premature cleavage by thiols, ensuring that the cytotoxic payload reaches its target effectively . The study highlighted that these conjugates exhibited enhanced tumoricidal activity compared to traditional methods of conjugation.

Bioconjugate Chemistry

Direct Disulfide Conjugation

The versatility of this compound extends to its role in bioconjugate chemistry, where it facilitates direct disulfide conjugation between small molecules and proteins. This method is particularly advantageous for creating redox-sensitive bioconjugates that can serve as diagnostic reagents or therapeutics.

Data Table: Comparison of Conjugation Methods

| Method | Yield (%) | Stability (Days) | Application Area |

|---|---|---|---|

| Traditional Crosslinking | 60 | 3 | General bioconjugation |

| MZIT Direct Disulfide | 85 | 14 | Targeted drug delivery |

| Maleimide Chemistry | 70 | 7 | Protein labeling |

Cosmetic and Biomedical Applications

Thiolated Chitosan in Cosmetics

Beyond pharmaceuticals, this compound has found applications in cosmetic formulations through its ability to modify chitosan for improved skin adhesion and permeation enhancement. Thiolated chitosan has been investigated for use in topical formulations aimed at improving skin hydration and delivering active ingredients more effectively .

Análisis De Reacciones Químicas

Reaction Mechanisms

The primary chemical reactions involving 5-methyl-2-iminothiolane can be categorized based on the nature of the nucleophiles involved:

-

Reactions with Amines : The compound reacts efficiently with primary amines at neutral pH (around pH 7 to 9). This reaction leads to the formation of amidine derivatives that contain reactive sulfhydryl groups. The resulting thiol adducts can subsequently undergo decay, leading to the formation of N-substituted 2-iminothiolanes with the release of ammonia .

-

Reactions with Hydroxyl Groups : At higher pH levels, this compound can also react with hydroxyl groups, albeit at a slower rate compared to amines. This reaction introduces sulfhydryl groups into polysaccharides and other hydroxy-containing biomolecules, enhancing their reactivity for further conjugation reactions .

Stability and Decay of Thiol Adducts

The stability of thiol adducts formed from the reaction of this compound with amines is influenced by several factors:

-

pKa Values of Amines : Amines with lower pKa values tend to yield thiol adducts that decay more rapidly than those derived from higher pKa amines. For example, the half-lives of these adducts can range from approximately 0.3 hours for low pKa amines at ambient temperature to several hours for higher pKa amines at lower temperatures .

-

Capping Strategies : To prevent the decay of thiol adducts, it is recommended to cap the thiol groups immediately after their formation. This can be achieved through disulfide formation or by adjusting the pH to acidic conditions (pH 3 to 4) .

Half-Lives of Thiol Adducts

The following table summarizes the half-lives of thiol adducts formed from various amines reacting with this compound at different temperatures:

| Amine | pKa | Half-Life at 23°C (h) | Half-Life at 0°C (h) |

|---|---|---|---|

| Ethanolamine | 9.5 | 2.8 | 44 |

| Alanine | 9.7 | 2.5 | 34 |

| Benzylamine | ~9.0 | Varies | Varies |

Comparison of Reactivity

This table compares the reactivity and stability of immunoconjugates formed using different cross-linking agents:

| Cross-Linking Agent | Reactivity | Stability (in vitro) | Stability (in vivo) |

|---|---|---|---|

| This compound | High | Enhanced | Prolonged |

| N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP) | Moderate | Standard | Shorter |

| Methyl-and dimethyl-substituted SPDP analogs | Low | Variable | Variable |

Propiedades

Número CAS |

131237-91-7 |

|---|---|

Fórmula molecular |

C5H10ClNS |

Peso molecular |

151.66 g/mol |

Nombre IUPAC |

5-methylthiolan-2-imine;hydrochloride |

InChI |

InChI=1S/C5H9NS.ClH/c1-4-2-3-5(6)7-4;/h4,6H,2-3H2,1H3;1H |

Clave InChI |

SDSOAIVTMWWMAR-UHFFFAOYSA-N |

SMILES |

CC1CCC(=N)S1.Cl |

SMILES canónico |

CC1CCC(=N)S1.Cl |

Sinónimos |

5-methyl-2-iminothiolane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.